molecular formula C7H14N2O B3197074 4-Methylpiperidine-4-carboxamide CAS No. 1003021-83-7

4-Methylpiperidine-4-carboxamide

Cat. No.: B3197074
CAS No.: 1003021-83-7
M. Wt: 142.2 g/mol
InChI Key: WMXCNYRFESQHJG-UHFFFAOYSA-N
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Description

4-Methylpiperidine-4-carboxamide is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperidine-4-carboxamide typically involves the reaction of 4-methylpiperidine with a carboxylating agent. One common method is the reaction of 4-methylpiperidine with carbon dioxide under high pressure and temperature conditions to form the carboxamide. Another approach involves the use of phosgene or its derivatives as carboxylating agents.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of pyridine derivatives, followed by carboxylation. The use of catalysts such as palladium or platinum on carbon supports is common in these processes.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Methylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to various physiological effects. For example, it may target DNA gyrase in bacteria, disrupting DNA replication and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 4-Methylpiperidine-4-carboxamide but without the carboxamide group.

    N-Methylpiperidine-4-carboxamide: Similar structure with an additional methyl group on the nitrogen atom.

    4-Methylpiperidine: Lacks the carboxamide group but shares the piperidine ring structure.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxamide group allows for specific interactions with biological targets, making it a valuable compound in drug development and industrial applications.

Properties

IUPAC Name

4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(6(8)10)2-4-9-5-3-7/h9H,2-5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXCNYRFESQHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500-mL three-neck round bottom flask was equipped with an overhead mechanical paddle stirrer, thermocouple with N2-inlet, and reflux condenser that was vented to the atmosphere. The reactor was charged with the product of Example 9 (45.68 g, 188.5 mmol), p-toluenesulfonic acid monohydrate (46.67 g, 2453 mmol, 1.3 equiv) and isopropanol (179.2 g). The mixture was warmed to 80±10° C. After 45 minutes, the reaction solution was allowed to slowly cool; at about 78° C. the p-toluenesulfonate salt of the title compound began to precipitate from the reaction mixture. When the mixture had reached 70° C., heptane (40.2 g) was added to the mixture, which was then stirred for about 30 minutes. The mixture was then allowed to cool to ambient temperature over about 3 hours. The suspension was filtered and the reactor and cake were rinsed with a mixture of isopropanol (90.2 g) and heptane (78.7 g). The cake was dried under vacuum (˜100 mmHg w/N2 bleed) at a temperature of about 55-60° C. to give the p-toluenesulfonate salt of the title compound 1H NMR (400 MHz, DMSO-d6) δ ppm 1.11 (s, 3H) 1.39-1.55 (m, 2H) 2.08 (d, J=14.55 Hz, 2H) 2.28 (s, 3H) 276-2.89 (m, 2H) 3.07-3.19 (m, 2H) 7.04 (s, 1H) 7.09-7.14 (m, 2H) 7.33 (s, 1H) 7.45-7.51 (m, 2H) 8.30 (s, 2H).
Quantity
45.68 g
Type
reactant
Reaction Step One
Quantity
46.67 g
Type
reactant
Reaction Step One
Quantity
179.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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